molecular formula C19H18ClFN4O4S B2705608 2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide CAS No. 1301766-57-3

2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide

カタログ番号: B2705608
CAS番号: 1301766-57-3
分子量: 452.89
InChIキー: VXGYCSHNNYTDIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide” is a complex organic molecule. It contains a cyclohexyl group, a piperidinyl group, and a dihydropyridazinyl group . These groups are common in many pharmaceuticals .

科学的研究の応用

Synthesis and Biological Activity

  • A study by Nosova et al. (2020) detailed the synthesis of related compounds and their testing for antimicrobial and analgesic activities. These compounds were synthesized using methods like the reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine (Nosova, Lezhnina, Gein, Novikova, & Gein, 2020).

Antitumor Activity

  • Research by Albratty et al. (2017) explored the synthesis of novel derivatives involving structures similar to the queried compound. These derivatives exhibited promising inhibitory effects on various cell lines, indicating potential antitumor activity (Albratty, El-Sharkawy, & Alam, 2017).

Functionalized Cyclohexanone Derivatives

  • A study by Gein et al. (2019) described the synthesis of novel functionalized cyclohexanone derivatives, which may be related to the compound . These derivatives were synthesized via reactions involving acetoacetamide and aromatic aldehydes, highlighting potential applications in chemical synthesis (Gein, Nosova, Yankin, Bazhina, & Dmitriev, 2019).

Discovery of Clinical Candidates

  • Shibuya et al. (2018) identified a clinical candidate with a structure resembling the queried compound. This candidate was a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential applications in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide involves the reaction of cyclohexylamine with ethyl 4-oxo-2-piperidinecarboxylate to form 2-cyclohexyl-N-ethyl-4-oxo-1-piperidinecarboxamide. This intermediate is then reacted with 4-chloro-5-(1-ethyl-6-oxo-5-piperidin-1-yl)-1,2-dihydropyridazin-3-one to form the final product.", "Starting Materials": [ "Cyclohexylamine", "Ethyl 4-oxo-2-piperidinecarboxylate", "4-chloro-5-(1-ethyl-6-oxo-5-piperidin-1-yl)-1,2-dihydropyridazin-3-one" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with ethyl 4-oxo-2-piperidinecarboxylate in the presence of a base such as sodium hydride or potassium carbonate to form 2-cyclohexyl-N-ethyl-4-oxo-1-piperidinecarboxamide.", "Step 2: 4-chloro-5-(1-ethyl-6-oxo-5-piperidin-1-yl)-1,2-dihydropyridazin-3-one is added to the reaction mixture and the reaction is allowed to proceed to form the final product, 2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide.", "Step 3: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS番号

1301766-57-3

分子式

C19H18ClFN4O4S

分子量

452.89

IUPAC名

N-(3-chloro-4-fluorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H18ClFN4O4S/c1-3-29-14-7-4-12(5-8-14)25-30(27,28)19-17(11(2)23-24-19)18(26)22-13-6-9-16(21)15(20)10-13/h4-10,25H,3H2,1-2H3,(H,22,26)(H,23,24)

InChIキー

VXGYCSHNNYTDIF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。